molecular formula C16H21F3N2O4S2 B2700062 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034519-79-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2700062
CAS RN: 2034519-79-2
M. Wt: 426.47
InChI Key: OQXASKNGVLPVPU-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21F3N2O4S2 and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties and various substituents including aromatic amines, dimethylamine, morpholine, and piperidine have been investigated for their antioxidant properties and inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The compounds showed moderate DPPH radical scavenging and metal chelating activity, with some demonstrating significant inhibitory potency against AChE and BChE, suggesting their potential application in treating related disorders (Lolak et al., 2020).

Structural and Theoretical Analysis

Another study focused on the thermal, optical, etching, and structural analysis of a related compound through spectroscopic techniques and X-ray diffraction. This research provides insights into the compound's stability, molecular interactions, and potential applications in material science. The study's findings also include density functional theory calculations to understand the molecular electronic parameters and reactive sites, which could have implications for designing new materials or drugs (Karthik et al., 2021).

Inhibition of Carbonic Anhydrase Isozymes

Benzenesulfonamides with specific structural motifs have been evaluated as inhibitors of human carbonic anhydrases (CAs), which play a significant role in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid. Compounds with such motifs have shown potent inhibition of several CA isozymes, particularly those associated with tumor growth and metastasis, such as CA IX and XII. This highlights the potential of these compounds in the development of new anticancer therapies (Alafeefy et al., 2015).

Application in Organic Synthesis and Medicinal Chemistry

The utility of related benzenesulfonamide compounds in organic synthesis, specifically in the formation of glycosidic linkages, has been demonstrated. This research outlines a novel method for activating thioglycosides to glycosyl triflates, which can be further converted to glycosides. Such methodologies are crucial for the synthesis of complex carbohydrates and glycoconjugates, with significant implications in medicinal chemistry and drug development (Crich & Smith, 2001).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S2/c17-16(18,19)12-1-3-15(4-2-12)27(24,25)20-13-5-8-21(9-6-13)14-7-10-26(22,23)11-14/h1-4,13-14,20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXASKNGVLPVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide

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